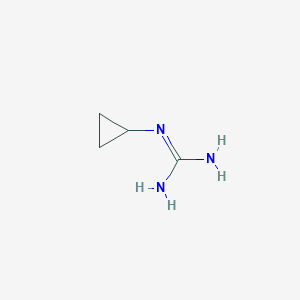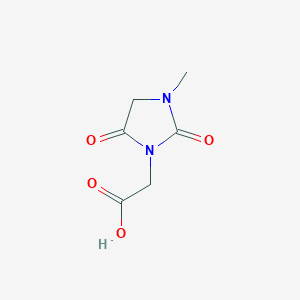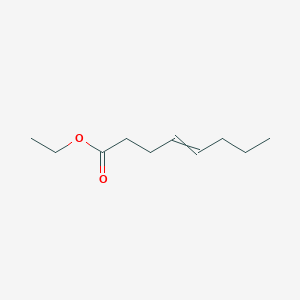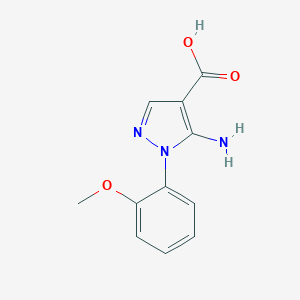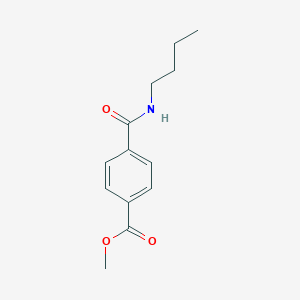
Methyl 4-(butylcarbamoyl)benzoate
Übersicht
Beschreibung
“Methyl 4-(butylcarbamoyl)benzoate” is a chemical compound with the molecular formula C13H17NO3 . It is also known by its IUPAC name, methyl 4-[(tert-butylamino)carbonyl]benzoate . The compound has a molecular weight of 235.28 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(butylcarbamoyl)benzoate” consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to an ester group (OC) and a butylcarbamoyl group . The InChI code for the compound is 1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
“Methyl 4-(butylcarbamoyl)benzoate” has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 55.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 235.12084340 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Methyl 4-(butylcarbamoyl)benzoate is utilized as an intermediate in various chemical syntheses. For instance, it plays a role in the scalable Ritter reaction for synthesizing t-butyl amides, highlighting its importance in the preparation of complex molecules (Milne & Baum, 2014).
Analytical Methods
This compound is also significant in the field of analytical chemistry, particularly in the determination of pesticides in water. It's involved in the analysis of systemic fungicides like benomyl, emphasizing the need for precise and reliable methods to monitor these substances in environmental samples (Marvin et al., 1990).
Antimicrobial and Antiparasitic Properties
Antimicrobial Activity
Schiff base ligands incorporating Methyl 4-(butylcarbamoyl)benzoate demonstrate notable antimicrobial activities, proving their potential in developing new antimicrobial agents. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting their broad-spectrum capabilities (Pandiarajan et al., 2020).
Antiparasitic Activity
Prenylated benzoic acid derivatives, including this compound, have been isolated from plants like Piper species and evaluated for their antiparasitic activities. Some of these derivatives have shown significant activity against parasites like Trypanosoma brucei rhodesiense, suggesting a potential route for the development of new antiparasitic treatments (Flores et al., 2008).
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
Eigenschaften
IUPAC Name |
methyl 4-(butylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOAFYYWYCMMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589376 | |
| Record name | Methyl 4-(butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(butylcarbamoyl)benzoate | |
CAS RN |
100610-03-5 | |
| Record name | Methyl 4-(butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



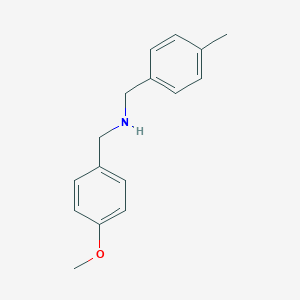
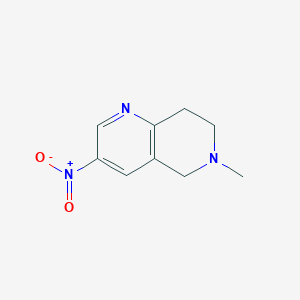
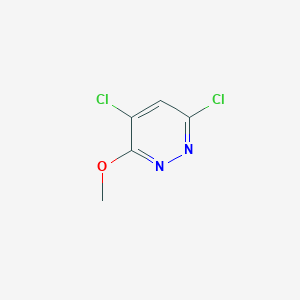
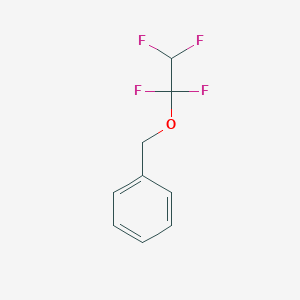
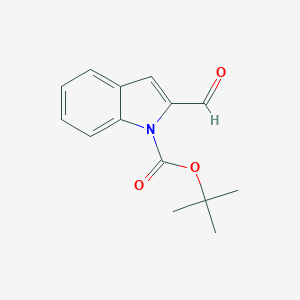
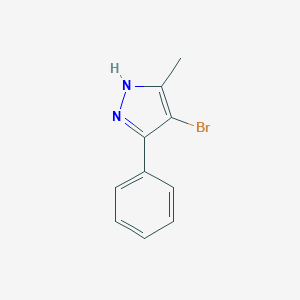
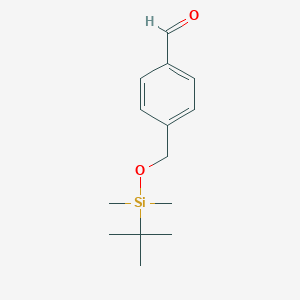
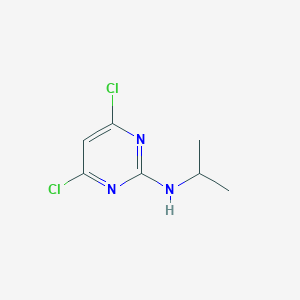
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
